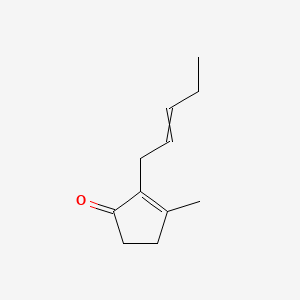

trans-Jasmone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

488-10-8 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

3-methyl-2-[(E)-pent-2-enyl]cyclopent-2-en-1-one |

InChI |

InChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3/b5-4+ |

InChI Key |

XMLSXPIVAXONDL-SNAWJCMRSA-N |

Isomeric SMILES |

CC/C=C\CC1=C(CCC1=O)C |

Canonical SMILES |

CCC=CCC1=C(CCC1=O)C |

Appearance |

Solid powder |

boiling_point |

263.00 to 265.00 °C. @ 760.00 mm Hg |

Color/Form |

Oil Yellow oil Pale yellow, viscous liquid |

density |

0.9437 g/cu cm at 22 °C 0.934-0.950 |

flash_point |

107 °C (225 °F) - closed cup |

Other CAS No. |

6261-18-3 488-10-8 |

physical_description |

Liquid Pale yellowish to straw-coloured oily liquid; odour of jasmine |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Stable under recommended storage conditions. |

solubility |

Slightly soluble in water Soluble in ethanol, ether, carbon tetrachloride, lignin 1514 mg/L @ 20 °C (exp) slightly soluble in water; soluble in ether Miscible at room temperature (in ethanol) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Jasmone; (Z)-Jasmone; BRN 1907713; BRN-1907713; BRN1907713; FEMA No. 3196; HSDB 8273; |

vapor_pressure |

0.029 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of trans-Jasmone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of trans-jasmone. The information is curated for professionals in research, science, and drug development, with a focus on data presentation, experimental methodologies, and visual representations of key concepts.

Chemical Structure and Identification

This compound, systematically named (E)-3-methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one, is the trans-isomer of jasmone, a naturally occurring organic compound found in the oil of jasmine flowers.[1][2] While the natural extract is predominantly the cis-isomer, synthetic jasmone is often a mixture of both cis and trans isomers.[1] Both isomers share similar odors and chemical properties.[1][2]

The structure of this compound consists of a cyclopentenone ring substituted with a methyl group and a pentenyl side chain. The "trans" designation refers to the stereochemistry of the double bond in the pentenyl side chain.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-3-methyl-2-(pent-2-en-1-yl)cyclopent-2-en-1-one | |

| Synonyms | (E)-Jasmone, 3-methyl-2-(trans-2-pentenyl)-2-cyclopenten-1-one | |

| CAS Number | 6261-18-3 | |

| Molecular Formula | C₁₁H₁₆O | |

| Molecular Weight | 164.24 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Odor of jasmine | |

| Boiling Point | 142 °C at 23 mmHg | |

| Density | 0.9437 g/cm³ at 22 °C | |

| Refractive Index | 1.4974 at 20 °C | |

| Solubility | Slightly soluble in water | |

| Flash Point | 107 °C (225 °F) - closed cup | |

| UV max | 234 nm (ε 12300) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of jasmones involves the alkylation of 3-methyl-2-cyclopentenone.

Methodology:

-

Reaction Setup: A two-phase system is prepared, typically with an organic solvent like toluene and an aqueous solution of a base (e.g., sodium hydroxide).

-

Addition of Reactants: 3-methyl-2-cyclopentenone and a trans-pentenyl halide (e.g., trans-1-chloro-2-pentene) are added to the reaction mixture. A phase transfer catalyst is often employed to facilitate the reaction between the reactants in the different phases.

-

Reaction Conditions: The mixture is stirred vigorously at a controlled temperature, typically between 30°C and 120°C.

-

Workup: After the reaction is complete, the organic layer is separated, washed to neutrality, and the solvent is removed.

-

Purification: The crude product is then purified by fractional distillation to yield this compound.

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Methodology: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard. 2D NMR techniques like COSY, HSQC, and HMBC are employed for unambiguous signal assignment.

-

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the methyl, methylene, and vinyl protons in the cyclopentenone ring and the pentenyl side chain.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

Methodology: Mass spectra are obtained using techniques such as gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The molecule is ionized and then fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight and various fragment ions resulting from the cleavage of bonds within the molecule. The fragmentation pattern is a unique fingerprint that helps in the identification of the compound.

Methodology: The FTIR spectrum is recorded by passing infrared radiation through a sample of this compound. The absorption of IR radiation at specific frequencies corresponds to the vibrational frequencies of the functional groups present in the molecule.

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the C=O stretch of the conjugated ketone, C=C stretching of the double bonds, and C-H stretching and bending vibrations.

Signaling Pathways

This compound, like its cis-isomer, is involved in complex biological signaling processes, particularly in plants and insects.

Jasmonate Signaling in Plants

Jasmonates, including jasmonic acid from which jasmone can be derived, are plant hormones that play a crucial role in defense against herbivores and pathogens, as well as in various developmental processes. The signaling pathway is initiated by various stresses, leading to the synthesis of jasmonic acid and its derivatives. These signaling molecules then trigger a cascade of gene expression leading to the production of defense compounds.

Caption: Simplified jasmonate signaling pathway in plants.

Olfactory Signaling in Insects

This compound can act as a semiochemical, a chemical cue that mediates interactions between organisms. It can function as a repellent for some insects, such as aphids, and as an attractant for their natural enemies, like ladybirds and parasitoid wasps.

The detection of this compound by an insect's olfactory system involves a series of steps starting from the binding of the odorant molecule to receptors on the olfactory sensory neurons. This binding event initiates a signal transduction cascade that results in a nerve impulse being sent to the insect's brain, leading to a behavioral response.

Caption: General overview of insect olfactory signaling for this compound.

References

An In-depth Technical Guide to the Natural Sources of trans-Jasmone and cis-Jasmone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmone, a volatile organic compound, is a key component of the characteristic fragrance of jasmine and other plants. It exists as two geometric isomers, cis-jasmone and trans-jasmone, which exhibit distinct natural distribution patterns and potential biological activities. This technical guide provides a comprehensive overview of the natural sources of these isomers, presenting quantitative data, detailed experimental protocols for their extraction and analysis, and a visualization of the relevant biosynthetic pathway. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug development.

Natural Occurrence and Quantitative Data

Natural sources of jasmone are predominantly rich in the cis-isomer, which is a significant contributor to the floral scent of various plant species. In contrast, this compound is less commonly found in nature, with notable occurrences in certain mint species. The following tables summarize the quantitative data available on the concentration of cis-jasmone and this compound in different natural sources.

Table 1: Quantitative Data for cis-Jasmone in Various Natural Sources

| Plant Species | Family | Plant Part | Concentration | Analytical Method | Reference(s) |

| Jasminum grandiflorum | Oleaceae | Flowers | 3% of headspace volatiles | Headspace analysis | [Not specified] |

| Jasminum grandiflorum | Oleaceae | Essential Oil | < 15% | Not specified | [1] |

| Jasminum officinale | Oleaceae | Essential Oil | 9.64% | Solvent Extraction, GC-MS | [2] |

| Lonicera japonica (Japanese honeysuckle) | Caprifoliaceae | Flowers | 80-602 µg/kg | Not specified | [Not specified] |

| Daphne mezereum | Thymelaeaceae | Not specified | Present | Not specified | [Not specified] |

| Mentha spicata (Spearmint) | Lamiaceae | Essential Oil | Present (isomer not specified) | Not specified | [Not specified] |

| Mentha pulegium | Lamiaceae | Essential Oil | 1.55% (cis-jasmone) | Hydrodistillation, GC/MS | [3] |

Table 2: Quantitative Data for this compound in Various Natural Sources

| Plant Species | Family | Plant Part | Concentration | Analytical Method | Reference(s) |

| Mentha spicata (Spearmint) | Lamiaceae | Essential Oil | Present | Not specified | [Not specified] |

Note: Quantitative data for this compound in natural sources is limited in the reviewed literature.

Experimental Protocols

The accurate identification and quantification of cis- and this compound in natural sources rely on robust extraction and analytical methodologies. The following sections detail commonly employed experimental protocols.

Solvent Extraction for the Analysis of Jasmone Isomers from Plant Material

This protocol is suitable for obtaining a broad profile of volatile and semi-volatile compounds, including jasmones, from plant tissues.

a. Sample Preparation:

-

Fresh plant material (e.g., flowers, leaves) is collected and immediately processed to prevent degradation of volatile compounds.

-

A known weight of the plant material (e.g., 100 g) is macerated or homogenized in a suitable organic solvent. Common solvents include hexane, ethanol, or a mixture thereof[4]. The ratio of plant material to solvent is typically 1:2 to 1:5 (w/v).

b. Extraction:

-

The mixture is agitated or sonicated for a defined period (e.g., 1-3 hours) at room temperature to facilitate the extraction of the essential oils.

-

The resulting slurry is filtered to separate the plant debris from the solvent extract.

c. Solvent Removal and Sample Concentration:

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a concentrated extract or "concrete".

-

For further purification to obtain an "absolute," the concrete can be washed with a polar solvent like ethanol to remove waxes and other non-volatile components. The ethanol is then evaporated.

d. GC-MS Analysis:

-

The final extract is dissolved in a suitable solvent (e.g., hexane or dichloromethane) to a known concentration.

-

An aliquot of the sample (e.g., 1 µL) is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Conditions (example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Oven Temperature Program: An initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 3-5°C/min, and held for 5-10 minutes.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

-

Quantification: Identification of cis- and this compound is achieved by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by creating a calibration curve with known concentrations of the standards.

Headspace Solid-Phase Microextraction (HS-SPME) for the Analysis of Floral Volatiles

This non-destructive method is ideal for analyzing the volatile compounds emitted by living plants, providing a more accurate representation of the natural scent profile.

a. Sample Setup:

-

A living flower or a specific plant part is enclosed in a glass chamber or a Tedlar® bag of a known volume.

-

The system is allowed to equilibrate for a period (e.g., 30 minutes to 1 hour) to allow the headspace to become saturated with volatile compounds.

b. SPME Fiber Exposure:

-

A conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is introduced into the headspace of the chamber through a septum.

-

The fiber is exposed to the headspace for a defined period (e.g., 30-60 minutes) to allow for the adsorption of volatile analytes.

c. Thermal Desorption and GC-MS Analysis:

-

The SPME fiber is withdrawn from the chamber and immediately inserted into the heated injection port of a GC-MS for thermal desorption of the collected analytes.

-

Desorption Temperature: Typically 250°C for 2-5 minutes.

-

The GC-MS analysis proceeds under conditions similar to those described in the solvent extraction protocol.

d. Data Analysis:

-

The identification and relative quantification of cis- and this compound are performed by comparing their mass spectra and peak areas to reference libraries (e.g., NIST) and, ideally, to authentic standards.

Signaling Pathways

Jasmones are derived from the octadecanoid pathway, a biosynthetic route that produces jasmonic acid (JA) and its derivatives. These compounds are crucial plant hormones involved in defense responses against herbivores and pathogens, as well as in various developmental processes.

Jasmonate Biosynthesis and Jasmone Formation

The following diagram illustrates the key steps in the jasmonate signaling pathway leading to the formation of jasmone.

Caption: Biosynthesis of jasmonic acid and formation of cis-jasmone.

Pathway Description: The biosynthesis of jasmonic acid begins in the plastid with the oxygenation of α-linolenic acid by lipoxygenase (LOX). Subsequent enzymatic reactions catalyzed by allene oxide synthase (AOS) and allene oxide cyclase (AOC) lead to the formation of 12-oxophytodienoic acid (12-OPDA). 12-OPDA is then transported to the peroxisome, where it undergoes reduction by 12-oxo-phytodienoic acid reductase 3 (OPR3) and a series of β-oxidation steps to yield jasmonic acid (JA). In the cytosol, JA can be conjugated to isoleucine to form the bioactive hormone JA-Ile, or it can be converted to cis-jasmone through a series of reactions including decarboxylation.

Conclusion

This technical guide has provided a detailed overview of the natural sources of this compound and cis-jasmone, with a clear emphasis on the predominance of the cis-isomer in the plant kingdom. The quantitative data, though more abundant for cis-jasmone, highlights the need for further research to fully characterize the distribution and concentration of this compound in nature. The detailed experimental protocols for solvent extraction and headspace SPME-GC-MS offer a solid foundation for researchers aiming to investigate these compounds. Furthermore, the visualization of the jasmonate signaling pathway provides a clear understanding of the biosynthetic origins of jasmones. This comprehensive resource is intended to facilitate further scientific inquiry into the roles of these fascinating natural products in chemical ecology and their potential applications in various fields, including drug development.

References

A Technical Guide to the Jasmone Biosynthesis Pathway in Plants

Abstract: Jasmonates are a class of lipid-derived phytohormones that are central to plant defense, development, and environmental stress responses. Among these, the volatile compound jasmone, existing primarily as cis-jasmone in nature, plays a critical role in plant-insect interactions and serves as a valuable component in the fragrance and insecticide industries. This technical guide provides an in-depth exploration of the jasmone biosynthesis pathway, beginning with the well-established octadecanoid pathway that produces its precursor, jasmonic acid (JA), from α-linolenic acid. We detail the key enzymatic steps, their subcellular localization, and recently uncovered alternative routes, such as the OPR3-independent pathway. Furthermore, this document summarizes available quantitative enzyme kinetic data, outlines detailed protocols for key experimental procedures, and illustrates the core biochemical and regulatory pathways using logical diagrams. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of jasmone metabolism in plants.

The Core Biosynthesis Pathway: From α-Linolenic Acid to Jasmonic Acid

The synthesis of jasmonates begins with the octadecanoid pathway, a conserved sequence of enzymatic reactions that converts α-linolenic acid (α-LeA) into (+)-7-iso-jasmonic acid, which readily epimerizes to the more stable jasmonic acid (JA). This process spans two cellular compartments: the chloroplast and the peroxisome.

The pathway is initiated in the chloroplast by the release of α-LeA from galactolipids in the chloroplast membranes, a step catalyzed by phospholipases such as DEFECTIVE IN ANTHER DEHISCENCE 1 (DAD1). The free α-LeA is then subjected to a series of enzymatic modifications:

-

Oxygenation: A 13-lipoxygenase (13-LOX) enzyme introduces molecular oxygen into α-LeA to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[1]

-

Dehydration and Cyclization: The 13-HPOT is rapidly converted into an unstable allene oxide by Allene Oxide Synthase (AOS) , a member of the CYP74A family of cytochrome P450 enzymes.[2][3] This intermediate is then efficiently cyclized by Allene Oxide Cyclase (AOC) to produce the first cyclic intermediate, (9S,13S)-12-oxophytodienoic acid (OPDA).[4][5]

OPDA is subsequently transported from the chloroplast to the peroxisome for the final maturation steps: 3. Reduction: The cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate Reductase 3 (OPR3) , an FMN-dependent oxidoreductase, yielding 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). 4. β-Oxidation: The carboxylic acid side chain of OPC-8:0 undergoes three cycles of peroxisomal β-oxidation, catalyzed by enzymes including Acyl-CoA Oxidase (ACX), to shorten the chain by six carbons, ultimately yielding (+)-7-iso-jasmonic acid.

The Final Step: Conversion to cis-Jasmone

The naturally occurring isomer of jasmone in plants is cis-jasmone. Its biosynthesis is believed to occur via the modification of intermediates from the jasmonate pathway. While trans-jasmone is chemically similar, it is typically found in synthetic mixtures. The conversion of a jasmonic acid precursor to cis-jasmone is thought to occur via decarboxylation, though the specific enzyme responsible for this reaction in many plants has not been fully elucidated.

Recent studies, particularly using mutants lacking OPR3, have revealed an alternative, "OPR3-independent" pathway for JA biosynthesis that also provides precursors for jasmone.

-

Canonical Postulated Pathway: The most cited route involves the decarboxylation of a jasmonic acid derivative to yield cis-jasmone.

-

OPR3-Independent Pathway: In the absence of OPR3 activity, OPDA can undergo one round of β-oxidation within the peroxisome to form dinor-OPDA (dnOPDA). This intermediate is then further processed to 4,5-didehydro-JA (4,5-ddh-JA), which can be converted to JA by OPR2 in the cytosol or potentially serve as a precursor for jasmone synthesis. This bypass highlights the metabolic flexibility of the jasmonate network.

Quantitative Analysis of Pathway Enzymes

| Enzyme (Organism) | Isoform | Substrate | Kₘ (µM) | Vₘₐₓ (nmol·s⁻¹·mg⁻¹) | Reference(s) |

| 13-Lipoxygenase (A. thaliana) | AtLOX2 | α-Linolenic Acid | 26.3 ± 2.0 | ~2.8 (calculated) | |

| AtLOX3 | α-Linolenic Acid | 10.1 ± 1.2 | ~113.8 (calculated) | ||

| AtLOX4 | α-Linolenic Acid | 5.8 ± 0.9 | 128 ± 18 | ||

| AtLOX6 | α-Linolenic Acid | 1.2 ± 0.4 | ~2.8 (calculated) | ||

| OPDA Reductase 3 (A. thaliana) | AtOPR3 | (9S,13S)-OPDA | 35 | 895 (calculated from 53.7 nkat/mg) | |

| JA Methyltransferase (A. thaliana) | AtJMT | Jasmonic Acid | 38.5 | Not Reported |

Note: Vₘₐₓ values were converted to common units (nmol·s⁻¹·mg⁻¹) for comparison where necessary. Kinetic parameters for Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) are less frequently reported.

Regulation of Jasmone Biosynthesis

The production of jasmonates is tightly controlled through a sophisticated signaling network that integrates developmental cues and environmental stresses. The core of this regulation involves a positive feedback loop and a well-defined receptor complex.

Upon stress, an initial burst of JA synthesis produces jasmonoyl-isoleucine (JA-Ile), the bioactive form of the hormone. JA-Ile is perceived by the SCF-COI1-JAZ co-receptor complex .

-

Perception: In the nucleus, JA-Ile acts as molecular glue, promoting the interaction between the F-box protein CORONATINE INSENSITIVE 1 (COI1) and members of the JASMONATE-ZIM DOMAIN (JAZ) family of repressor proteins.

-

Depression: This interaction targets the JAZ protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.

-

Activation: The degradation of JAZ repressors liberates transcription factors, such as MYC2 , which they were holding inactive.

-

Feedback Loop: Activated MYC2 then binds to the promoters of early JA-responsive genes, which include the genes encoding the JA biosynthesis enzymes themselves (e.g., LOX, AOS, OPR3), leading to an amplification of the JA signal.

Key Experimental Protocols

Protocol 1: Quantification of Jasmonates by UPLC-MS/MS

This protocol outlines a method for the extraction, purification, and quantification of jasmonates from plant tissue, adapted from established procedures.

1. Sample Preparation and Extraction: a. Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer. c. Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol with 1% acetic acid) containing deuterated internal standards (e.g., ²H₆-JA) for accurate quantification. d. Incubate on a rotator for 30 minutes at 4°C. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

2. Purification by Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 1 mL of 100% methanol, followed by equilibration with 1 mL of 1% acetic acid. b. Load the supernatant from step 1e onto the cartridge. c. Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities. d. Elute the jasmonates with 1 mL of 80% acetonitrile containing 1% acetic acid into a clean collection tube.

3. Analysis: a. Evaporate the eluate to dryness using a vacuum concentrator or under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of the initial mobile phase of the LC method. c. Transfer to an autosampler vial and analyze using a UPLC system coupled to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

Protocol 2: Heterologous Expression and Characterization of a Biosynthetic Enzyme

This protocol provides a general workflow for identifying and characterizing a candidate biosynthetic enzyme, such as an AOS or OPR.

1. Candidate Gene Identification: a. Identify candidate genes through bioinformatics, such as sequence homology to known enzymes or co-expression analysis with known pathway genes from transcriptomic data.

2. Heterologous Expression: a. Clone the full-length coding sequence of the candidate gene into a suitable expression vector (e.g., pET vectors for E. coli or pEAQ vectors for plant transient expression). b. Transform the construct into the chosen expression host (E. coli, yeast, or Agrobacterium tumefaciens for agroinfiltration of Nicotiana benthamiana). c. Induce protein expression according to the system's requirements (e.g., with IPTG in E. coli).

3. Protein Purification / Microsome Preparation: a. For soluble proteins, lyse the cells and purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). b. For membrane-bound enzymes like AOS, prepare microsomal fractions. Homogenize plant tissue in extraction buffer, perform differential centrifugation to pellet cell debris and organelles, and then ultracentrifuge the supernatant to pellet the microsomal membrane fraction.

4. In Vitro Enzyme Assay: a. Set up a reaction mixture containing a suitable buffer, the purified protein or microsomal fraction, and any required cofactors (e.g., FMN and NADPH for OPR3). b. Initiate the reaction by adding the substrate (e.g., 13-HPOT for AOS; OPDA for OPR3). c. Incubate at an optimal temperature for a defined period. d. Stop the reaction (e.g., by adding an organic solvent) and extract the product. e. Analyze and quantify the product using LC-MS/MS or GC-MS to determine enzyme activity and calculate kinetic parameters (Kₘ, Vₘₐₓ).

References

- 1. Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tomato Allene Oxide Synthase and Fatty Acid Hydroperoxide Lyase, Two Cytochrome P450s Involved in Oxylipin Metabolism, Are Targeted to Different Membranes of Chloroplast Envelope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Crystal Structure of Arabidopsis thaliana Allene Oxide Cyclase: Insights into the Oxylipin Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allene Oxide Synthase and Allene Oxide Cyclase, Enzymes of the Jasmonic Acid Pathway, Localized in Glycine max Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 12-Oxophytodienoate reductase 3 (OPR3) is the isoenzyme involved in jasmonate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to trans-Jasmone: Properties, Biological Significance, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Jasmone is a naturally occurring organic compound and a key constituent of the fragrance of jasmine flowers.[1][2][3][4] As a member of the jasmone family, it exists as one of two geometric isomers, the other being cis-jasmone.[3] While the natural extract of jasmine oil predominantly contains the cis isomer, synthetic preparations often yield a mixture of both. Both isomers share similar olfactory characteristics and chemical properties. Beyond its significant use in the fragrance and cosmetics industries, jasmone and its derivatives, known as jasmonates, play a crucial role in plant biology, particularly in defense mechanisms against herbivores and pathogens. This guide provides a technical overview of this compound, including its chemical and physical properties, its role in biological signaling pathways, and an outline of its synthetic methodologies.

Chemical and Physical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for researchers working with this compound in various experimental settings.

| Property | Value |

| CAS Number | 6261-18-3 |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Characteristic odor of jasmine |

| Density | 0.94 g/mL (liquid) |

| Boiling Point | 142 °C at 23 mmHg |

| Flash Point | 107 °C (225 °F) - closed cup |

| Solubility | Slightly soluble in water |

| Refractive Index | 1.4974 at 20 °C |

Biological Significance and Signaling Pathways

This compound is a metabolite of jasmonic acid, a central signaling molecule in the jasmonate pathway. This pathway is a critical component of the plant's induced defense system, activated in response to a wide range of biotic and abiotic stresses, including insect herbivory and pathogen attacks.

The jasmonate signaling cascade is initiated by the conversion of α-linolenic acid into jasmonic acid (JA) through a series of enzymatic reactions in the chloroplasts and peroxisomes. Jasmonic acid can then be metabolized into various active compounds, including the volatile methyl jasmonate (MeJA) and jasmone itself. These compounds can act as signaling molecules within the plant and between plants, inducing the expression of defense-related genes.

While a signaling pathway specific to this compound is not extensively detailed in the literature, its biological activity is understood within the broader context of the jasmonate signaling pathway. The simplified diagram below illustrates the core components of the jasmonate biosynthesis and signaling cascade.

Experimental Protocols: Synthesis and Biological Assays

While detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in the public domain, the following provides an overview of the methodologies reported in the literature.

Synthesis of this compound

The synthesis of jasmone, including the trans-isomer, has been approached through various organic synthesis strategies. One common method involves the alkylation of 3-methyl-2-cyclopentenone.

A general synthetic approach is as follows:

-

Alkylation: 3-methyl-2-cyclopentenone is reacted with a suitable pentenyl halide (e.g., cis- or trans-1-chloro-2-pentene) in the presence of a base. The choice of starting pentenyl halide stereochemistry can influence the isomeric ratio of the final product.

-

Reaction Conditions: The reaction is typically carried out in a two-phase system using a phase transfer agent to facilitate the reaction between the aqueous and organic phases. Common bases include potassium hydroxide. The reaction temperature and time can be varied to optimize the yield.

-

Purification: Following the reaction, the organic layer is separated, washed, and the solvent is removed. The crude product is then purified, often by fractional distillation or column chromatography, to isolate the jasmone isomers.

It is important to note that many synthetic routes produce a mixture of cis- and this compound, which may require further separation if a pure isomer is required.

Biological Assays

The biological activity of jasmone is often investigated through its effects on insects and plants.

-

Insect Behavior Assays: The repellent or attractant properties of this compound on various insect species, such as aphids, can be evaluated using olfactometer bioassays. In these experiments, insects are introduced into a chamber with a choice of different air streams, one containing the test compound (this compound) and a control (solvent only). The preference of the insects for a particular air stream indicates an attractive or repellent effect.

-

Plant Defense Induction Studies: The ability of this compound to induce defense responses in plants can be assessed by treating plants with a solution of the compound. The induction of defense genes can then be measured using molecular biology techniques such as quantitative PCR (qPCR). Additionally, the production of volatile organic compounds (VOCs) by the treated plants, which can act as indirect defense signals to attract natural enemies of herbivores, can be analyzed by gas chromatography-mass spectrometry (GC-MS).

Conclusion

This compound is a valuable compound with significant applications in the fragrance industry and important functions in plant biology. Its role as a signaling molecule in the jasmonate pathway highlights its potential for use in agriculture as a plant defense activator. While general synthetic and analytical methods are established, further research to develop more detailed and efficient protocols for its synthesis and to fully elucidate its specific signaling roles will be beneficial for its broader application in research and industry.

References

An In-depth Technical Guide to the Physical and Chemical Properties of trans-Jasmone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-jasmone, a volatile organic compound, is a significant constituent of various essential oils and a key player in plant signaling pathways. Its characteristic floral aroma has led to its widespread use in the fragrance and flavor industries. Beyond its olfactory properties, this compound and its related compounds, the jasmonates, are involved in a multitude of physiological processes in plants, including defense against herbivores and pathogens. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a ready reference for researchers. These properties are crucial for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O | --INVALID-LINK-- |

| Molecular Weight | 164.24 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Odor | Floral, jasmine | --INVALID-LINK-- |

| Boiling Point | 142 °C at 23 mmHg | --INVALID-LINK-- |

| Density | 0.942 - 0.948 g/cm³ at 25 °C | --INVALID-LINK-- |

| Refractive Index (n_D) | 1.495 - 1.501 at 20 °C | --INVALID-LINK-- |

| Flash Point | 107 °C (225 °F) | --INVALID-LINK-- |

| Solubility | Slightly soluble in water | --INVALID-LINK-- |

| UV max | 234 nm | --INVALID-LINK-- |

| CAS Number | 6261-18-3 | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for reproducible research. The following sections provide protocols adapted from established chemical literature.

Synthesis of Jasmone Isomers via Wittig Reaction

A common and versatile method for the synthesis of jasmone isomers involves the Wittig reaction. This protocol outlines a general procedure that can be adapted to favor the formation of either the cis or trans isomer based on the choice of reagents and reaction conditions.

Materials:

-

3-methyl-2-cyclopenten-1-one

-

(E)-1-bromopent-2-ene (for this compound)

-

Triphenylphosphine

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Phosphonium Salt Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous diethyl ether. Add (E)-1-bromopent-2-ene dropwise with stirring. The phosphonium salt will precipitate. Collect the salt by filtration, wash with ether, and dry under vacuum.

-

Ylide Formation: Suspend the dried phosphonium salt in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add a solution of n-butyllithium in hexanes dropwise with vigorous stirring. Allow the resulting deep red or orange solution of the ylide to stir at this temperature for 30 minutes.

-

Wittig Reaction: To the ylide solution at -78 °C, add a solution of 3-methyl-2-cyclopenten-1-one in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound in complex mixtures.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

Sample Preparation:

-

Dilute the sample containing this compound (e.g., essential oil, reaction mixture) in a suitable solvent such as hexane or dichloromethane to a final concentration of approximately 100 µg/mL.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 150 °C at a rate of 5 °C/min.

-

Ramp to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with that of a pure standard or with data from a spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule.

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

For ¹³C NMR, dissolve 20-50 mg of the sample in approximately 0.6 mL of CDCl₃ with TMS.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 512-2048 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a convenient technique for liquid samples.

Instrumentation:

-

FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

Sample Preparation:

-

Place one to two drops of the neat liquid this compound sample directly onto the ATR crystal.

FTIR-ATR Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Data Analysis:

-

Identify characteristic absorption bands corresponding to the functional groups in this compound, such as the C=O stretch of the ketone and the C=C stretches of the cyclopentenone ring and the alkyl side chain.

Signaling Pathway

This compound is closely related to jasmonic acid (JA), a key signaling molecule in plants that mediates responses to a wide range of biotic and abiotic stresses. The jasmonate signaling pathway is a well-characterized cascade that leads to the activation of defense-related genes.

In this pathway, various stress signals trigger the biosynthesis of jasmonic acid and its derivatives. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the receptor protein CORONATINE INSENSITIVE 1 (COI1), which is part of the SCF-COI1 ubiquitin E3 ligase complex. This binding event targets the JASMONATE ZIM-domain (JAZ) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, allowing them to activate the expression of a wide array of defense-related genes, leading to the production of secondary metabolites and other defense responses.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its synthesis and analysis. The inclusion of a diagrammatic representation of the jasmonate signaling pathway highlights the biological context in which this important molecule operates. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound and related compounds, facilitating further exploration of its properties and applications.

The Occurrence of Trans-Jasmone in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence of trans-jasmone in essential oils. It summarizes quantitative data, details experimental protocols for analysis, and visualizes the relevant biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical composition and potential applications of essential oil constituents.

Introduction to Jasmone Isomers

Jasmone is a fragrant organic compound that is a component of the volatile oils of various plants, most notably jasmine. It exists as two geometric isomers: cis-jasmone and this compound. While both isomers share similar chemical properties and odors, their natural distribution and concentrations can vary significantly. Natural jasmine oil is known to contain the cis-isomer.[1][2] The trans-isomer has been reported in other plant species, particularly in the Mentha genus.[1]

Quantitative Occurrence of Jasmone in Essential Oils

The concentration of jasmone and its isomers in essential oils is generally low and can be influenced by factors such as plant species, geographical origin, and extraction method. Quantitative data for this compound is particularly scarce in publicly available literature, suggesting it is often a minor constituent. The following table summarizes the available quantitative data for jasmone isomers in select essential oils.

| Essential Oil | Plant Species | Jasmone Isomer | Concentration (%) | Reference |

| Spearmint Oil | Mentha spicata | cis-Jasmone | 0.41 | |

| Pennyroyal Oil | Mentha pulegium | cis-Jasmone | 1.55 |

Note: While "jasmone" has been identified as a common component in both Mentha spicata and M. cardiaca essential oils, specific quantitative data for the trans-isomer was not available in the reviewed literature.

Experimental Protocols for Jasmone Analysis

The analysis and quantification of jasmone isomers in the complex matrix of essential oils are primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of volatile and semi-volatile compounds.[3]

Sample Preparation

-

Dilution: A sample of the essential oil is diluted in a suitable solvent, such as hexane or methanol, to a concentration appropriate for GC-MS analysis (e.g., 1 µL of essential oil in 1 mL of solvent).[4]

-

Internal Standard (Optional but Recommended for Accurate Quantification): For precise quantification, a known concentration of an internal standard (a compound not naturally present in the essential oil) is added to the diluted sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative protocol synthesized from various standard methods for essential oil analysis.

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Injection: A small volume of the diluted sample (e.g., 1 µL) is injected into the GC inlet.

-

Inlet Temperature: The injector temperature is typically set to 250°C.

-

Oven Temperature Program: A temperature gradient is crucial for separating the various components of the essential oil. A typical program might be:

-

Initial temperature: 60°C, hold for a few minutes.

-

Ramp: Increase the temperature at a rate of 3-5°C/min to a final temperature of around 240-280°C.

-

Final hold: Maintain the final temperature for several minutes to ensure all compounds have eluted.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: A scan range of m/z 35-400 is generally sufficient to cover the fragmentation patterns of most essential oil components.

-

Source and Transfer Line Temperatures: These are typically maintained at around 230°C and 280°C, respectively.

-

Data Analysis and Quantification

-

Compound Identification: The identification of jasmone isomers is achieved by comparing their mass spectra and retention times with those of authentic standards and by matching the spectra against a reference library (e.g., NIST).

-

Quantification: The concentration of each isomer is determined by integrating the area of its corresponding peak in the chromatogram. For accurate quantification, a calibration curve is constructed using standard solutions of the jasmone isomers at various concentrations. The concentration in the sample is then calculated based on this curve. The relative percentage of each component can also be calculated by comparing its peak area to the total area of all identified peaks.

Biosynthesis of Jasmone

Jasmone is biosynthesized from jasmonic acid (JA), a key plant hormone involved in stress responses and development. The biosynthesis of jasmonic acid, known as the octadecanoid pathway, is a multi-step process that occurs in different cellular compartments.

The following diagram illustrates the key steps in the jasmonic acid biosynthesis pathway, which precedes the formation of jasmone.

Caption: Biosynthesis pathway of jasmonic acid and its conversion to jasmone.

The biosynthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA) through the action of three key enzymes: lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC). OPDA is then transported to the peroxisome, where it is reduced by OPDA reductase 3 (OPR3) and undergoes three cycles of β-oxidation to form jasmonic acid. Finally, jasmonic acid is transported to the cytoplasm where it can be converted to jasmone through decarboxylation.

References

The Biological Role of Jasmone in Plant Physiology: A Technical Guide

A Note on Isomers: Scientific research on the biological role of jasmone in plant physiology has overwhelmingly focused on the cis-isomer (cis-jasmone). While trans-jasmone is a known stereoisomer, and synthetic jasmone often contains a mixture of both, there is a significant lack of available literature detailing the specific biological activities and signaling pathways of this compound in plants.[1][2] Therefore, this guide will primarily detail the established roles and mechanisms of cis-jasmone, which serves as the current model for understanding jasmone's function in plant science. The natural extract from jasmine flowers contains only the cis-form.[1]

Introduction to Jasmone in Plant Biology

Jasmone, a volatile organic compound, is a key player in plant communication and defense.[1] Derived from the plant hormone jasmonic acid, jasmone acts as an airborne signal, influencing both plant physiology and the behavior of insects.[1] It is a component of various floral scents and can be released by plants in response to damage, particularly from insect herbivory. This guide provides a technical overview of the biological functions of jasmone, with a focus on its role in plant defense, its signaling pathway, and its interactions within the plant's chemical communication network.

Role in Plant Defense

Cis-jasmone is a well-established plant activator, capable of inducing defense responses prior to an attack. Its application can lead to both direct and indirect defense mechanisms.

Direct Defense: Treatment with cis-jasmone has been shown to induce the production of secondary metabolites that can directly deter herbivores. For example, in wheat, cis-jasmone treatment leads to an increased accumulation of benzoxazinoids (such as DIMBOA and HBOA) and phenolic acids, which have anti-feedant and antibiotic properties.

Indirect Defense: A primary role of cis-jasmone is in mediating indirect defense, where the plant attracts natural enemies of herbivores. This is achieved through the induced emission of a specific blend of volatile organic compounds (VOCs). These VOCs can repel herbivorous insects, such as aphids, while simultaneously attracting their predators and parasitoids.

Signaling Pathway of cis-Jasmone

The signaling pathway of cis-jasmone is distinct from that of other well-studied jasmonates like jasmonic acid (JA) and its isoleucine conjugate (JA-Ile). While the canonical JA pathway relies on the COI1-JAZ co-receptor system for signal perception, cis-jasmone appears to operate through a COI1-independent mechanism.

-

Gene Induction: Cis-jasmone induces a unique set of genes compared to methyl jasmonate (MeJA). A prominent example is the strong up-regulation of the gene encoding the cytochrome P450, CYP81D11, in Arabidopsis thaliana.

-

Transcriptional Regulation: The induction of these genes is thought to be mediated by specific transcription factors.

The following diagram illustrates the proposed signaling pathway for cis-jasmone in inducing plant defenses.

Caption: Proposed signaling pathway for cis-jasmone in plants.

Quantitative Data on cis-Jasmone Effects

The application of cis-jasmone has quantifiable effects on plant volatile emissions and insect behavior. The following table summarizes representative data from studies on various plant species.

| Plant Species | Treatment | Measured Effect | Result |

| Vicia faba (Broad Bean) | Exposure to cis-jasmone vapor | Production of (E)-β-ocimene | Significant increase in emission |

| Triticum aestivum (Wheat) | cis-jasmone spray | Population of Sitobion avenae (grain aphid) | Significant reduction in aphid numbers |

| Arabidopsis thaliana | cis-jasmone treatment | Attraction of Aphidius ervi (parasitoid wasp) | Increased foraging time on treated plants |

| Zea mays (Maize) | cis-jasmone pre-treatment followed by herbivore infestation | Emission of defensive sesquiterpenes | Significant increase in emission |

Experimental Protocols

Application of cis-Jasmone to Plants

Objective: To induce defense responses in plants using cis-jasmone.

Materials:

-

cis-Jasmone solution (concentration to be determined based on plant species and experimental goals, typically in the micromolar to millimolar range)

-

Wetting agent (e.g., Tween 20)

-

Distilled water

-

Spray bottle or microsyringe

-

Control solution (distilled water with wetting agent)

-

Experimental plants (e.g., Arabidopsis thaliana, wheat, or bean plants)

-

Growth chambers or greenhouse with controlled conditions

Procedure:

-

Preparation of Treatment Solution: Prepare the desired concentration of cis-jasmone solution in distilled water. Add a small amount of wetting agent (e.g., 0.01-0.1%) to ensure even coverage on the leaf surface. Prepare a control solution containing only distilled water and the wetting agent.

-

Plant Treatment:

-

Spray Application: Uniformly spray the aerial parts of the experimental plants with the cis-jasmone solution until runoff. Spray a separate group of plants with the control solution.

-

Vapor Exposure: Place a known amount of cis-jasmone on a cotton wick or filter paper within a sealed chamber containing the experimental plants. Ensure the control plants are in a separate, identical chamber with a blank control.

-

-

Incubation: Place the treated and control plants back into the growth chamber or greenhouse. The duration of incubation before analysis will depend on the specific response being measured (e.g., 24-48 hours for gene expression or volatile collection).

-

Analysis: After the incubation period, proceed with the desired analysis, such as:

-

Gene Expression Analysis: Harvest leaf tissue for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of target genes (e.g., CYP81D11).

-

Volatile Collection: Enclose the plants in a volatile collection system (e.g., glass chambers with a clean air supply and an adsorbent trap) to collect the emitted VOCs for analysis by gas chromatography-mass spectrometry (GC-MS).

-

Insect Bioassays: Introduce herbivores or their natural enemies to the treated and control plants in a controlled environment to assess their behavior (e.g., choice tests, feeding preference, or foraging time).

-

The following diagram outlines a general experimental workflow for studying the effects of jasmone on plants.

Caption: General experimental workflow for jasmone application.

Conclusion and Future Directions

The study of jasmone, particularly cis-jasmone, has significantly advanced our understanding of plant chemical ecology and defense signaling. Its ability to prime plants for enhanced defense holds potential for agricultural applications as a natural and benign plant protectant. However, a significant knowledge gap remains concerning the specific biological role of this compound. Future research should aim to elucidate whether this compound has unique biological activities in plants, if it interacts with the known jasmonate signaling pathways, and what its ecological relevance might be. Comparative studies of the cis and trans isomers would be invaluable in dissecting their respective contributions to plant physiology and defense.

References

The Endogenous Metabolite trans-Jasmone: A Technical Guide to its Biosynthesis, Signaling, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates are a class of lipid-derived phytohormones that are central to plant defense, development, and stress responses. Among them, the volatile compound trans-jasmone, derived from jasmonic acid, plays a significant role as an endogenous signaling molecule. This technical guide provides an in-depth examination of this compound, beginning with its biosynthesis through the octadecanoid pathway and its intricate signaling cascade mediated by the COI1-JAZ co-receptor system. We present detailed experimental protocols for the extraction, quantification, and functional analysis of jasmonates, alongside quantitative data on their endogenous levels and receptor binding affinities. This document is intended to serve as a comprehensive resource for researchers investigating the multifaceted roles of jasmonates in biology and exploring their potential applications.

Introduction to Jasmonates

Jasmonates (JAs), including jasmonic acid, its precursors, and its derivatives, are ubiquitous signaling molecules in higher plants.[1] Initially identified for their role in stress responses, JAs are now known to regulate a wide array of physiological processes, from vegetative growth and fruit ripening to defense against herbivores and necrotrophic pathogens.[2][3][4] The volatile nature of certain jasmonates, such as methyl jasmonate and jasmone, allows for airborne signaling between plants.[4]

This compound is an organic compound produced by the metabolism of jasmonic acid. While the natural extract from jasmine flowers contains the cis-isomer, synthetic preparations often include a mixture of both cis- and this compound, which share similar chemical properties and odors. In plants, jasmone is synthesized via the decarboxylation of jasmonic acid and functions in both direct and indirect defense mechanisms.

The Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonates, known as the octadecanoid pathway, begins in the chloroplasts and concludes in the peroxisomes. The pathway is initiated by the release of α-linolenic acid from chloroplast membranes.

Key steps in the pathway include:

-

Oxygenation: Lipoxygenase (LOX) oxygenates α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

-

Dehydration and Cyclization: The unstable 13-HPOT is converted to an allene oxide by Allene Oxide Synthase (AOS). This is followed by cyclization by Allene Oxide Cyclase (AOC) to produce 12-oxo-phytodienoic acid (OPDA).

-

Peroxisomal Reactions: OPDA is transported into the peroxisome. Here, it is reduced by 12-oxo-phytodienoic acid reductase 3 (OPR3).

-

β-Oxidation: The product undergoes three cycles of β-oxidation to shorten the carboxylic acid side chain, yielding (+)-7-iso-jasmonic acid.

-

Metabolic Conversion: Jasmonic acid can then be metabolized into various derivatives, including its bioactive form, jasmonoyl-L-isoleucine (JA-Ile), or decarboxylated to form cis-jasmone.

The Jasmonate Signaling Pathway

Jasmonate signaling is primarily a process of de-repression, centered around the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The core of this pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), a component of the Skp1/Cul1/F-box (SCF) E3 ubiquitin ligase complex.

-

Hormone Perception: In the presence of biotic or abiotic stress, levels of the bioactive hormone JA-Ile rise. JA-Ile acts as a "molecular glue," facilitating the interaction between COI1 and a JAZ repressor protein. The true receptor is now understood to be a co-receptor complex of COI1, JAZ, and inositol pentakisphosphate (InsP5), all of which are required for high-affinity hormone binding.

-

JAZ Ubiquitination and Degradation: The formation of the COI1-JA-Ile-JAZ complex targets the JAZ protein for ubiquitination by the SCFCOI1 complex. The polyubiquitinated JAZ protein is then degraded by the 26S proteasome.

-

De-repression of Transcription Factors: In the absence of JA-Ile, JAZ proteins bind to and repress various transcription factors (TFs), such as MYC2. JAZ proteins recruit the co-repressor TOPLESS (TPL) via a NINJA (NOVEL INTERACTOR OF JAZ) adapter protein to inhibit gene expression. The degradation of JAZ proteins liberates these TFs.

-

Activation of Gene Expression: Freed transcription factors, like MYC2, can then activate the expression of hundreds of downstream JA-responsive genes, leading to various defense and developmental responses.

Endogenous Roles of Jasmone

In Plants

This compound and its cis-isomer are integral to plant defense. They can act as airborne signals to induce defense gene expression in neighboring, undamaged plants. Exposure of plants to cis-jasmone vapor can induce the production of other volatile compounds, such as (E)-β-ocimene, which in turn attract natural enemies of herbivores (a form of indirect defense). For example, bean plants treated with cis-jasmone become more attractive to aphid parasitoids.

In Insects

Jasmone also functions as a semiochemical, a chemical cue that mediates interactions between organisms. It can act as either a repellent or an attractant for different insect species. For instance, cis-jasmone is repellent to certain aphids like the lettuce aphid, but acts as an attractant for aphid predators like the seven-spot ladybird. This dual role highlights its importance in shaping tritrophic interactions between plants, herbivores, and their natural enemies.

In Mammals

Currently, there is no significant scientific evidence to suggest that this compound is an endogenous metabolite in mammals or that it plays a direct physiological role within mammalian systems. Its primary commercial use in this context is as a fragrance component in perfumes and cosmetics.

Experimental Methodologies

Extraction and Quantification of Jasmonates

Accurate quantification of jasmonates is critical for studying their physiological roles. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity.

Detailed Protocol: LC-MS/MS Quantification

-

Sample Preparation:

-

Harvest 20-100 mg of plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

-

Transfer the powder to a microcentrifuge tube. Add a cold extraction solvent (e.g., 80% methanol with 1% acetic acid) and a known amount of deuterated internal standards (e.g., ²H₆-JA, ²H₂-JA-Ile) for accurate quantification.

-

Incubate the mixture overnight at 4°C with gentle shaking.

-

Centrifuge at approximately 16,000 x g for 10-15 minutes at 4°C.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge by washing with methanol, followed by water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with an aqueous solution (e.g., water with 1% acetic acid) to remove polar impurities.

-

Elute the jasmonates with an organic solvent like methanol or acetonitrile.

-

-

Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

-

Inject the sample into a UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

-

Use Multiple Reaction Monitoring (MRM) mode for quantification. Monitor specific precursor-to-product ion transitions for each jasmonate and its corresponding internal standard.

-

Quantify the amount of each jasmonate by comparing its peak area to the peak area of its internal standard and referencing a standard curve.

-

Protein-Protein Interaction Analysis: Yeast Two-Hybrid (Y2H)

The Yeast Two-Hybrid (Y2H) system is a powerful molecular biology technique used to identify and confirm protein-protein interactions, such as the crucial interaction between COI1 and JAZ proteins.

Principle: The system relies on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD).

-

A "bait" protein (e.g., COI1) is fused to the BD.

-

A "prey" protein (e.g., a JAZ protein) is fused to the AD.

-

If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of reporter genes (e.g., for survival on selective media or a colorimetric change).

Detailed Protocol: Yeast Two-Hybrid Assay

-

Vector Construction:

-

Clone the coding sequence of the "bait" protein (e.g., COI1) in-frame with the DNA-binding domain (e.g., GAL4-BD) in a bait vector.

-

Clone the coding sequence of the "prey" protein (e.g., JAZ1) in-frame with the activation domain (e.g., GAL4-AD) in a prey vector.

-

-

Yeast Transformation:

-

Transform the bait plasmid into a yeast strain of one mating type (e.g., MATα).

-

Transform the prey plasmid into a yeast strain of the opposite mating type (e.g., MATa).

-

-

Mating:

-

Co-culture the two transformed yeast strains on a rich medium (e.g., YPDA) to allow them to mate and form diploid cells containing both plasmids.

-

-

Selection:

-

Replica-plate the diploid yeast onto a series of selective media.

-

First, plate on media lacking the nutrients corresponding to the plasmid markers (e.g., Tryptophan and Leucine) to select for cells containing both plasmids.

-

Next, plate on high-stringency selective media that also lacks nutrients provided by the reporter genes (e.g., Histidine and Adenine).

-

-

Analysis:

-

Growth of yeast colonies on the high-stringency selective medium indicates that the reporter genes are activated, and therefore the bait and prey proteins are interacting.

-

Appropriate positive (known interacting proteins) and negative (non-interacting proteins) controls must be included.

-

Quantitative Data

Quantitative analysis is essential for understanding the dynamics of the jasmonate signaling pathway. Below are tables summarizing key quantitative data from the literature.

Table 1: Endogenous Levels of Jasmonates in Plant Tissues

| Plant Species | Tissue | Compound | Concentration (ng/g FW) | Condition | Reference |

|---|---|---|---|---|---|

| Arabidopsis thaliana | Rosette Leaves | Jasmonic Acid | ~5-20 | Unwounded | |

| Arabidopsis thaliana | Rosette Leaves | Jasmonic Acid | >200 | Wounded | |

| Arabidopsis thaliana | Flowers | Jasmonic Acid | High Levels | Developmental | |

| Arabidopsis thaliana | Mature Leaves | Jasmonic Acid | Very Low | Developmental | |

| Nicotiana attenuata | Leaves | JA-Ile | ~10 | Unwounded | |

| Nicotiana attenuata | Leaves | JA-Ile | ~1500 | Wounded |

(Note: Concentrations are approximate and can vary significantly based on developmental stage, specific ecotype, and environmental conditions.)

Table 2: Binding Affinities in the Jasmonate Co-Receptor Complex

| Components | Ligand | Dissociation Constant (Kd) | Method | Reference |

|---|---|---|---|---|

| COI1 + JAZ1 (full-length) | ³H-coronatine | 48 nM | Radioligand Binding Assay | |

| COI1 + JAZ6 (full-length) | ³H-coronatine | 68 nM | Radioligand Binding Assay |

(Note: Coronatine is a structural and functional mimic of JA-Ile and is often used in binding assays.)

Conclusion and Future Directions

This compound, as part of the broader jasmonate family, is a critical endogenous metabolite that mediates a plant's interaction with its environment. The elucidation of its biosynthesis and the core COI1-JAZ signaling pathway has provided a robust framework for understanding plant defense and development. The experimental protocols detailed herein represent the foundational techniques for further investigation in this field.

Future research should focus on several key areas. First, exploring the signaling pathways downstream of transcription factors like MYC2 will reveal more about the specific outputs of jasmonate signaling. Second, investigating the crosstalk between the jasmonate pathway and other hormone signaling networks (e.g., salicylic acid, ethylene) is crucial for understanding how plants mount tailored responses to complex environmental stimuli. Finally, while the role of jasmone in plant-insect interactions is established, its potential as an endogenous metabolite in other kingdoms of life remains an open and intriguing question for future exploration.

References

initial literature review on trans-jasmone research

An In-depth Technical Guide on Trans-Jasmone Research

Introduction

Jasmone, a volatile organic compound, is a key constituent of the oil extracted from jasmine flowers.[1][2] It exists in two geometric isomers, cis-jasmone and this compound, which possess similar chemical properties and odors.[1][2] While the natural extract is exclusively the cis form, synthetic jasmone is typically a mixture of both.[1] Jasmone is biosynthesized in plants from jasmonic acid via decarboxylation. Beyond its significant use in the fragrance and cosmetics industries, jasmone plays a crucial role in agriculture as an insect attractant or repellent and has garnered attention for its potential therapeutic applications, notably in cancer research. This document provides a comprehensive review of the research on this compound and related jasmonates, focusing on its chemical properties, synthesis, biological activities, and the molecular pathways it modulates.

Chemical and Physical Properties

This compound, scientifically known as (E)-3-methyl-2-(pent-2-enyl)cyclopent-2-en-1-one, is a cyclic ketone. Its chemical and physical properties are well-documented and summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O | |

| Molecular Weight | 164.24 g/mol | |

| Appearance | Colorless to pale yellow liquid/oil | |

| Odor | Characteristic of jasmine | |

| Boiling Point | 142 °C at 23 mmHg | |

| Density | 0.9437 g/cm³ at 22 °C | |

| Refractive Index | 1.4974 at 20 °C | |

| UV Maximum | 234 nm (ε = 12300) | |

| Solubility | Slightly soluble in water | |

| CAS Number | 6261-18-3 |

Synthesis of this compound

The synthesis of this compound has been reported through various methods. A common approach involves the alkylation of a cyclopentenone derivative. One patented method for producing jasmone involves the alkylation of 3-methyl-2-cyclopenten-1-one with a pentenyl halide (e.g., cis-2-pentenyl chloride) in an alkaline medium. This reaction is often facilitated by a phase-transfer catalyst. A specific synthesis for this compound was developed by Sisido et al. (1964).

Another practical synthesis starts from levulinic acid, which is converted in several steps to a 1,4-diketone intermediate. This intermediate then undergoes an intramolecular aldol condensation followed by dehydration to yield the cyclopentenone ring structure of jasmone.

Biological Activities

Anticancer Activity

Jasmonates, including methyl jasmonate (MJ) and jasmone isomers, have demonstrated significant anticancer activity against a wide range of cancer cell lines, while showing minimal toxicity to normal cells. The antitumor activity is attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.

Quantitative Data on Anticancer Activity of Jasmonates

| Compound | Cell Line | Assay | IC₅₀ Value / Concentration | Time (hrs) | Reference(s) |

| Methyl Jasmonate | PC-3 (Prostate Cancer) | Alamar Blue | 2.25 mM | 24 | |

| Methyl Jasmonate | LNCaP (Prostate Cancer) | Alamar Blue | 2.05 mM | 24 | |

| cis-Jasmone | PC-3 (Prostate Cancer) | Alamar Blue | 3.00 mM | 24 | |

| cis-Jasmone | LNCaP (Prostate Cancer) | Alamar Blue | 1.25 mM | 24 | |

| Methyl Jasmonate | MDA-MB-435 (Breast Cancer) | Not Specified | 1.9 mM | - | |

| Methyl Jasmonate | MCF-7 (Breast Cancer) | Not Specified | 2.0 mM | - | |

| Methyl Jasmonate | A549, H520 (Non-Small Cell Lung Cancer) | Proliferation | Dose-dependent inhibition | - | |

| Methyl Jasmonate | MOLT-4 (Lymphoblastic Leukemia) | Cytotoxicity | 87.5% cytotoxicity at 0.5 mM | - | |

| Methyl Jasmonate | T-47D (Breast Cancer) | Growth Inhibition | 47% survival at 2 mM | - | |

| Methyl Jasmonate | MDA-MB-361 (Breast Cancer) | Growth Inhibition | 78% survival at 2 mM | - |

Role in Plant Defense and Insect Interactions

Jasmone is a key signaling molecule in plant defense. Its production can be induced by herbivory, and it acts as a semiochemical that mediates interactions across multiple trophic levels.

-

Insect Repellency : cis-Jasmone has been shown to repel aphids, such as the lettuce aphid and damson-hop aphid. Treating wheat and barley with synthetic cis-jasmone induced the release of volatile organic compounds (VOCs) that deterred the cereal leaf beetle, Oulema melanopus.

-

Attraction of Natural Enemies : While repelling herbivores, cis-jasmone can attract their natural predators. It has been found to be an attractant for the seven-spot ladybird and aphid parasitoids, effectively enhancing biological pest control.

-

Induction of Plant Defenses : Application of cis-jasmone vapor to intact bean plants induced the production of other defense-related volatiles, such as (E)-β-ocimene, effectively "priming" the plant for future attacks.

Signaling Pathways and Mechanisms of Action

Jasmonate Biosynthesis and Signaling in Plants

Jasmonates are synthesized via the oxylipin pathway. The process begins in the chloroplast with the release of α-linolenic acid from membranes. This is converted through a series of enzymatic steps into 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it is reduced and undergoes β-oxidation to form jasmonic acid (JA). In the cytoplasm, JA is further metabolized into various active or inactive compounds, including methyl jasmonate (MeJA) and, through decarboxylation, cis-jasmone.

Anticancer Mechanism of Action

The anticancer effects of jasmonates are multifaceted. A primary mechanism involves the induction of apoptosis through pathways that target mitochondria. Jasmonates can cause a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates caspase cascades (like caspase-3 and -9) that execute programmed cell death. This process is often mediated by an increase in reactive oxygen species (ROS). Furthermore, jasmonates can activate stress-activated protein kinases, such as JNK and p38 MAPK, which play a crucial role in apoptosis.

Jasmone as an Aryl Hydrocarbon Receptor (AhR) Antagonist

Recent research has identified a novel mechanism for jasmone. It acts as a ligand-selective allosteric antagonist of the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor involved in cellular responses to environmental toxins. Jasmone was found to inhibit AhR activation by various agonists like TCDD and benzo[a]pyrene. It does not prevent the agonist from binding or AhR from translocating to the nucleus, but it does inhibit downstream events, including the formation of the AhR:ARNT complex and the subsequent expression of target genes like CYP1A1.

Key Experimental Protocols

Cell Viability and IC₅₀ Determination (Alamar Blue Assay)

This assay is used to measure the proliferation of cells and determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Culture : Cancer cell lines (e.g., PC-3, LNCaP) are cultured in appropriate media and seeded into 96-well plates.

-

Treatment : Cells are treated with various concentrations of the test compound (e.g., methyl jasmonate, cis-jasmone) for specific durations (e.g., 24, 48, 72 hours).

-

Assay : Alamar blue reagent (resazurin) is added to each well. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Measurement : Fluorescence is measured using a plate reader. The intensity of the fluorescence is proportional to the number of viable cells.

-

Calculation : IC₅₀ values are calculated by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Detection (Caspase-3 Activity Assay)

This protocol measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.

-

Cell Treatment : Cells are treated with the jasmonate compound for a predetermined time to induce apoptosis.

-

Cell Lysis : Cells are harvested and lysed to release their cytoplasmic contents.

-

Assay : The cell lysate is incubated with a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter.

-